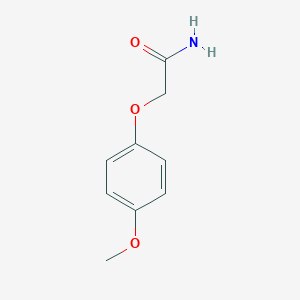

2-(4-Methoxyphenoxy)acetamide

Descripción

Overview of Phenoxyacetamide Derivatives in Chemical Sciences

Phenoxyacetamide derivatives are a class of organic compounds characterized by a core structure that includes a phenoxy group linked to an acetamide (B32628) moiety. This structural framework serves as a versatile scaffold in medicinal chemistry and materials science. nih.gov The inherent chemical properties of this scaffold allow for a wide range of modifications, leading to a diverse library of compounds with varied biological activities. nih.gov

Researchers have synthesized and investigated numerous phenoxyacetamide derivatives for their potential therapeutic applications. These include explorations into their roles as anticancer, anti-inflammatory, analgesic, and antimicrobial agents. nih.govnih.gov The biological activity of these derivatives is often attributed to the specific substituents attached to the phenyl and acetamide groups, which can influence their interaction with biological targets. nih.govnih.gov For instance, the introduction of different functional groups can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its pharmacological activity. nih.gov

The synthesis of phenoxyacetamide derivatives typically involves the reaction of a substituted phenol (B47542) with a haloacetamide or the coupling of a phenoxyacetic acid with an appropriate amine. kemdikbud.go.idresearchgate.net These synthetic routes offer a straightforward approach to generating a large number of analogs for structure-activity relationship (SAR) studies. researchgate.net Such studies are crucial in medicinal chemistry for optimizing the potency and selectivity of lead compounds. nih.gov

Research Significance and Scope of 2-(4-Methoxyphenoxy)acetamide Studies

This compound, with the chemical formula C9H11NO3, is a specific derivative that has been a subject of academic and research interest. chemicalbook.com Its structure features a methoxy (B1213986) group at the para-position of the phenoxy ring. This particular substitution is significant as the methoxy group can influence the molecule's electronic and steric properties, which in turn can affect its chemical reactivity and biological interactions.

Scientific investigations into this compound have covered various aspects of its chemical profile. These studies include its synthesis, characterization, and exploration of its chemical properties. The synthesis of this compound can be achieved through methods such as the reaction of 4-methoxyphenol (B1676288) with 2-chloroacetamide.

The research into this compound and its derivatives is part of a broader effort to understand the chemical and biological properties of the phenoxyacetamide class. For example, derivatives of this compound have been synthesized and evaluated for various potential biological activities. One study focused on the synthesis of N-substituted derivatives of 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)acetamide, which showed significant hypoglycemic activity in animal models. researchgate.net Another area of research has been the synthesis of phenoxyacetamide derivatives as potential insecticidal agents. tandfonline.com

The table below provides a summary of some of the key research findings related to this compound and its derivatives.

| Research Area | Key Findings | Reference |

| Synthesis | Can be synthesized from 4-methoxyphenol and 2-chloroacetamide. | |

| Chemical Properties | Melting point is approximately 116 °C. | chemicalbook.com |

| Biological Activity of Derivatives | N-substituted derivatives have shown hypoglycemic activity. | researchgate.net |

| Biological Activity of Derivatives | Certain derivatives exhibit insecticidal properties. | tandfonline.com |

| Biological Activity of Derivatives | Some derivatives have been investigated for anticancer, anti-inflammatory, and analgesic activities. | nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(4-methoxyphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-7-2-4-8(5-3-7)13-6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPMGNARMIATFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352330 | |

| Record name | 2-(4-methoxyphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817875 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

30893-64-2 | |

| Record name | 2-(4-methoxyphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Conventional and Novel Synthesis Routes for 2-(4-Methoxyphenoxy)acetamide and its Analogues

The construction of this compound and its derivatives relies on fundamental reactions such as ether formation and amide bond creation. These are often carried out in multi-step sequences to build more complex molecules.

Alkoxylation and Williamson Ether Synthesis Approaches

A primary method for creating the ether linkage in this compound is the Williamson ether synthesis. researchgate.netkemdikbud.go.idusu.ac.idusu.ac.id This reaction involves the alkoxylation of a phenol (B47542), in this case, 4-methoxyphenol (B1676288), with a halo-substituted acetamide (B32628) or a precursor. For instance, 4-methoxyphenol can be treated with a base like sodium hydroxide (B78521) (NaOH) to form the corresponding sodium phenoxide. researchgate.netkemdikbud.go.idusu.ac.idusu.ac.id This nucleophilic phenoxide then reacts with a suitable electrophile, such as chloroacetamide or an α-haloacetate, to form the desired ether bond. researchgate.netkemdikbud.go.idusu.ac.idusu.ac.idvulcanchem.com

In the synthesis of an analogue, 2-(4-allyl-2-methoxy phenoxy)-N,N-bis(2-hydroxyethyl) acetamide, eugenol's hydroxyl group is transformed into a sodium eugenolate using NaOH, which then undergoes substitution with α-monochloroacetate under reflux conditions. researchgate.netkemdikbud.go.idusu.ac.idusu.ac.id This initial alkoxylation step is crucial for building the phenoxyacetamide backbone. researchgate.net

Esterification and Amidation Reactions for Acetamide Formation

Once the phenoxyacetic acid or its ester derivative is formed, the subsequent step is the formation of the acetamide group. This is typically achieved through amidation reactions.

One approach involves the conversion of the carboxylic acid to an ester, such as a methyl ester, which is then reacted with an amine to form the amide. For example, eugenyl acetate (B1210297) is esterified with methanol (B129727) in the presence of a sulfuric acid catalyst to produce methyl eugenol (B1671780) acetate. researchgate.netusu.ac.idkemdikbud.go.id This methyl ester then undergoes amidation with diethanolamine, catalyzed by sodium methoxide (B1231860), to yield the final acetamide product. researchgate.netusu.ac.idusu.ac.idkemdikbud.go.id

Direct amidation of the carboxylic acid is also a common strategy. This often requires the use of coupling agents to activate the carboxylic acid. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed to facilitate the reaction between the carboxylic acid and an amine. smolecule.com For instance, 2-(4-formyl-2-methoxyphenoxy)acetic acid can be coupled with 1-adamantylamine using EDC/HOBt in a suitable solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

In some cases, the carboxylic acid can be converted to a more reactive species like an acid chloride using reagents such as oxalyl chloride or thionyl chloride. vulcanchem.comsemanticscholar.org This acid chloride can then readily react with an amine to form the acetamide bond.

The choice of amidation method often depends on the specific substrates and the desired reaction conditions. The use of imidazole-based reagents has also been explored for chemoselective esterification and amidation of carboxylic acids. escholarship.org

Table 1: Key Reactions in the Synthesis of this compound and Analogues

| Step | Reaction Type | Reactants | Reagents/Catalysts | Product |

| 1 | Williamson Ether Synthesis | 4-Methoxyphenol, Chloroacetamide | Base (e.g., NaOH) | This compound |

| 2a | Esterification | 2-(4-Allyl-2-methoxyphenoxy)acetic acid, Methanol | H₂SO₄ | Methyl 2-(4-allyl-2-methoxyphenoxy)acetate |

| 2b | Amidation | Methyl 2-(4-allyl-2-methoxyphenoxy)acetate, Diethanolamine | Sodium methoxide | 2-(4-Allyl-2-methoxyphenoxy)-N,N-bis(2-hydroxyethyl)acetamide |

| 3 | Direct Amidation | 2-(4-Formyl-2-methoxyphenoxy)acetic acid, 1-Adamantylamine | EDC, HOBt | N-(1-Adamantyl)-2-(4-formyl-2-methoxyphenoxy)acetamide |

Condensation and Cyclization Strategies for Derivatives

The core this compound structure can be further elaborated to create a variety of derivatives through condensation and cyclization reactions. These strategies are particularly useful for synthesizing heterocyclic systems fused or attached to the main scaffold.

For example, derivatives containing a thiazolidinedione ring have been synthesized. This involves a Knoevenagel condensation between a formyl-substituted phenoxy acetamide and thiazolidine-2,4-dione. nih.gov The reaction is typically catalyzed by piperidine (B6355638) and glacial acetic acid in a solvent like toluene (B28343) at elevated temperatures. nih.gov

The synthesis of oxazole (B20620) derivatives can be achieved through condensation and subsequent cyclization reactions. smolecule.com For instance, combining appropriate aldehydes or ketones with amino acids or amines can lead to the formation of the oxazole ring. smolecule.com In a multi-step synthesis of 1,3,4-oxadiazole (B1194373) derivatives, a chalcone (B49325) is first formed via a Claisen-Schmidt condensation of 2-(4-formyl-2-methoxyphenoxy)acetic acid with an acetophenone (B1666503) derivative. biointerfaceresearch.com This chalcone is then reacted with aromatic acid hydrazides in the presence of phosphorus oxychloride to facilitate the cyclization to the 1,3,4-oxadiazole ring. biointerfaceresearch.com

Multi-Step Organic Synthesis Pathways for Complex Analogues

The synthesis of complex analogues of this compound often requires multi-step pathways that combine several of the aforementioned reactions. These synthetic sequences allow for the precise installation of various functional groups and heterocyclic systems.

For example, the synthesis of 2-(4-methoxyphenoxy)-N-{1-methyl-2-[(4-methylpiperidin-1-yl)methyl]-1H-benzimidazol-5-yl}acetamide involves the initial preparation of the benzimidazole (B57391) core, followed by the introduction of the piperidine and methoxyphenoxy groups in subsequent steps. Another complex analogue, 2-(4-methoxyphenoxy)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]acetamide, is also synthesized through a multi-step process that includes the formation of the methoxyphenoxy group via etherification and the synthesis of the tetrahydroisoquinoline moiety. evitachem.com The final acetamide is then formed by coupling the two fragments.

The synthesis of 2-(4-allyl-2-methoxy phenoxy)-N,N-bis(2-hydroxyethyl) acetamide from eugenol is a clear example of a three-step synthesis involving alkoxylation, esterification, and finally amidation. usu.ac.idkemdikbud.go.id Similarly, the preparation of novel thiazolidine-2,4-dione-acridine hybrids involves a multi-step sequence starting from anilines, which are converted to 2-chloro-N-phenylacetamides, followed by substitution and condensation reactions. nih.gov

Specific Reaction Conditions and Catalysis in this compound Synthesis

The efficiency and selectivity of the reactions involved in the synthesis of this compound and its analogues are highly dependent on the reaction conditions and the choice of catalysts.

In the Williamson ether synthesis, the reaction is typically carried out under reflux conditions to ensure completion. researchgate.netkemdikbud.go.idusu.ac.idusu.ac.id The choice of base is also critical, with strong bases like sodium hydroxide or sodium hydride being commonly used. researchgate.netnih.gov

For esterification reactions, strong acid catalysts like sulfuric acid are often employed, and the reaction is driven to completion by removing water, for example, by using a Dean-Stark apparatus with benzene (B151609) as the solvent. researchgate.netusu.ac.idkemdikbud.go.id In amidation reactions, the use of coupling agents like DCC or EDC is standard practice for activating the carboxylic acid. smolecule.com In some cases, a catalytic amount of a substance like 4-dimethylaminopyridine (B28879) (DMAP) can be added to accelerate the reaction.

For amidation of esters, a basic catalyst such as sodium methoxide in methanol is effective. researchgate.netusu.ac.idusu.ac.idkemdikbud.go.id The Knoevenagel condensation for forming thiazolidinedione derivatives is catalyzed by a base like piperidine in combination with a weak acid like glacial acetic acid. nih.gov In the synthesis of spirodienones, a rhodium catalyst, Rh₂(OAc)₄, is used in an oxidative amination reaction. nih.gov

Molecular Hybridization Approaches in Derivative Synthesis

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (the active parts of different drug molecules) into a single new molecule. This approach aims to create hybrid compounds with improved affinity, selectivity, and efficacy, or with a dual mode of action.

This strategy has been applied to the synthesis of derivatives of this compound. For instance, novel 1,2,3-triazole-tethered chalcone derivatives have been designed and synthesized by combining the this compound scaffold with a chalcone moiety via a triazole linker. bohrium.com This was achieved through a "click" reaction, a type of cycloaddition chemistry that is highly efficient and selective. The goal of this hybridization was to enhance the anti-inflammatory and antioxidant activities of the resulting compounds. bohrium.com

Another example is the design of phenoxy-biscoumarin–N-phenylacetamide derivatives as α-glucosidase inhibitors. lookchem.com This molecular hybridization approach combines the phenoxy acetamide structure with a biscoumarin moiety. lookchem.com Similarly, the synthesis of thiazolidine-2,4-dione-acridine hybrids integrates the thiazolidine-2,4-dione and acridine (B1665455) pharmacophores with an acetamide linker to create compounds with potential antitumor activity. nih.gov

Industrial Production Considerations for this compound Derivatives

The industrial-scale synthesis of derivatives of this compound involves careful consideration of factors such as cost-effectiveness, scalability, yield optimization, impurity profiling, and environmental impact. The manufacturing processes for prominent derivatives like Methocarbamol and Mephenoxalone illustrate the practical application of these considerations, from the selection of starting materials to the implementation of multi-step synthetic sequences and purification protocols.

A common precursor for several of these derivatives is Guaifenesin, which can be synthesized via methods like the Williamson ether synthesis or the stereospecific ring-opening of chiral glycidol (B123203) with o-methoxyphenol. google.comresearchgate.net The choice of synthetic route often depends on the desired final product, required purity levels, and the economic viability of the process. For instance, processes that avoid hazardous reagents like phosgene (B1210022) are increasingly preferred. google.com

Methocarbamol Synthesis

Methocarbamol, chemically known as 3-(2-methoxyphenoxy)-1,2-propanediol-1-carbamate, is a key derivative whose industrial production has been well-documented. chemicalbook.com The primary starting material is typically Guaifenesin (3-o-methoxyphenoxy-1,2-propanediol). chemicalbook.com

One established industrial method involves the reaction of Guaifenesin with phosgene in a suitable solvent like dry benzene. chemicalbook.com This reaction forms the intermediate 3-o-methoxyphenoxy-2-hydroxypropyl chlorocarbonate. This intermediate is subsequently reacted with concentrated ammonium (B1175870) hydroxide to yield Methocarbamol. chemicalbook.com An alternative, potentially safer route avoids the use of phosgene by first reacting 2,3-epoxypropyl 2-methoxyphenyl ether with carbon dioxide under pressure to form a dioxolone intermediate. google.comgoogle.com This intermediate is then treated with ammonia (B1221849) to produce Methocarbamol, a method that can result in high yields. google.comgoogle.com

A significant consideration in Methocarbamol production is the formation of process-related impurities. During synthesis from Guaifenesin, a β-isomer, 1-hydroxy-3-(2-methoxy phenoxy) propan-2-yl carbamate, can be formed. japsonline.comjapsonline.com Regulatory requirements necessitate strict control and monitoring of such impurities, often requiring sophisticated analytical techniques like High-Performance Liquid Chromatography (HPLC) for separation and quantification. japsonline.comjapsonline.com

| Method | Starting Material | Key Reagents | Solvent | Reaction Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|---|

| Phosgene Route | Guaifenesin | Phosgene, Pyridine, Ammonium Hydroxide | Benzene | Reaction with phosgene below 30°C, followed by amination. | Not specified | chemicalbook.com |

| Carbon Dioxide Route | 2,3-epoxypropyl 2-methoxyphenyl ether | Carbon Dioxide, Ammonia | Xylene | Reaction with CO2 at 110-160°C and 4000-10000 hPa pressure, followed by amination. | 93% | google.com |

| Direct Amination | Guaifenesin | Ammonia gas | Isopropanol | 20°C–25°C for 4–8 hours. | ~90% (crude) | japsonline.comjapsonline.com |

Mephenoxalone Synthesis

Mephenoxalone, or 5-[(o-methoxyphenoxy)methyl]-2-oxazolidinone, is another important derivative. A traditional synthesis method involves the fusion of 3-o-methoxyphenoxy-1,2-propanediol (Guaifenesin) with urea (B33335) at high temperatures (180-200°C). semanticscholar.orgumich.edu This process, while direct, requires fractional distillation and crystallization to purify the crude product, achieving a 67% yield. semanticscholar.orgumich.edu

More recent synthetic strategies focus on building the molecule from smaller, readily available precursors. One such method starts with the synthesis of (o-methoxy)phenoxyacetaldehyde, which is not commercially available. semanticscholar.orgresearchgate.net This aldehyde can be prepared via several routes, with the alkylation of guaiacol (B22219) using bromoacetaldehyde (B98955) diethyl acetal (B89532) followed by acid hydrolysis proving most efficient, yielding 49% of the desired aldehyde. semanticscholar.orgresearchgate.net The aldehyde then undergoes a catalyzed addition of trimethylsilyl (B98337) cyanide (TMSCN), followed by reduction and cyclization to form the oxazolidinone ring of Mephenoxalone. semanticscholar.orgresearchgate.net This multi-step approach allows for greater control and can be optimized using various catalysts. semanticscholar.orgresearchgate.net

| Method | Starting Material | Key Reagents/Steps | Key Intermediate | Reported Yield | Reference |

|---|---|---|---|---|---|

| Urea Fusion | 3-o-methoxyphenoxy-1,2-propanediol | Urea | None | 67% | semanticscholar.orgumich.edu |

| Aldehyde Route | Guaiacol | 1. Bromoacetaldehyde diethyl acetal 2. Trimethylsilyl cyanide (TMSCN) 3. Reduction & Cyclization | (o-methoxy)phenoxyacetaldehyde | 49% (for aldehyde intermediate) | semanticscholar.orgresearchgate.net |

Other Derivatives and Strategies

The core structure of this compound can be modified to produce a wide array of derivatives. For example, starting from eugenol, a related compound, 2-(4-allyl-2-methoxy phenoxy)-N,N-bis(2-hydroxyethyl) acetamide, can be synthesized through a sequence of alkoxylation, esterification, and amidation, with the final amidation step yielding 72.99%. usu.ac.id

Furthermore, industrial processes can be optimized by employing techniques like phase transfer catalysis. A patented method for producing the related compound 2-(4-methoxyphenoxy)-propionic acid utilizes this approach. google.com By reacting 4-methoxyphenol with 2-chloropropionic acid in a two-phase system (water and an organic solvent like ether) with a phase transfer catalyst, the product is continuously transferred to the organic phase. google.com This strategy drives the reaction equilibrium towards the product, allowing for lower reaction temperatures (40-60°C), shorter reaction times (0.5-1.5 hours), and achieving yields over 90% with high purity (99.5%). google.com Such principles could be adapted for the large-scale production of acetamide derivatives, enhancing efficiency and reducing costs.

Chemical Reactivity and Derivatization Studies

Functional Group Transformations in 2-(4-Methoxyphenoxy)acetamide and its Analogues

The structural components of this compound and its related compounds offer multiple avenues for chemical modification.

Nucleophilic substitution reactions can occur at several positions within the molecule and its derivatives. For instance, in analogues containing a chlorophenyl group, the chloro substituent can undergo nucleophilic substitution. evitachem.com Similarly, the methoxy (B1213986) group on the phenoxy ring can be replaced by other functional groups through nucleophilic substitution under appropriate conditions. The acetamide (B32628) nitrogen can also act as a nucleophile, participating in reactions to form new amides or related compounds. smolecule.com In some synthetic pathways, a key step involves the nucleophilic substitution of a leaving group, such as in the reaction of a chalcone (B49325) intermediate with N-(4-methoxyphenyl)-2-chloroacetamide. vulcanchem.com

The phenoxy ring in this compound and its analogues is susceptible to electrophilic aromatic substitution. smolecule.com The methoxy group is an activating, ortho-, para-directing group, which influences the position of incoming electrophiles. For example, the introduction of a formyl group onto the aromatic ring can be achieved via reactions like the Vilsmeier-Haack reaction. smolecule.com This general reactivity allows for the synthesis of various substituted derivatives. evitachem.com The mechanism for electrophilic aromatic substitution typically involves the generation of a strong electrophile, which is then attacked by the aromatic ring, followed by deprotonation to restore aromaticity. makingmolecules.com The reactivity of the aromatic ring can be influenced by the nature of the substituents already present. libretexts.org

Derivatives of this compound that contain a formyl group can undergo both oxidation and reduction. The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3). evitachem.comsmolecule.com Conversely, the formyl group can be reduced to a primary alcohol (a hydroxymethyl group) using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). evitachem.comsmolecule.com These transformations are useful for creating a wider range of functionalized analogues. evitachem.comevitachem.com Other parts of the molecule may also be susceptible to oxidation or reduction, potentially altering the compound's properties. smolecule.comvulcanchem.comevitachem.com

| Reaction Type | Functional Group | Reagents | Product | Reference |

| Oxidation | Formyl (-CHO) | KMnO4, CrO3 | Carboxylic Acid (-COOH) | evitachem.comsmolecule.com |

| Reduction | Formyl (-CHO) | NaBH4, LiAlH4 | Hydroxymethyl (-CH2OH) | evitachem.comsmolecule.com |

The acetamide portion of the molecule is a key site for chemical modification through nucleophilic acyl substitution. libretexts.orglibretexts.org This reaction involves a nucleophile attacking the electrophilic carbonyl carbon of the acyl group, leading to a tetrahedral intermediate, followed by the elimination of a leaving group. libretexts.org This process allows for the synthesis of various derivatives by replacing the original substituent on the amide nitrogen. escholarship.org For example, the synthesis of N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide involves the reaction of 2-(4-formyl-2-methoxyphenoxy)acetic acid with cyclohexylamine, often facilitated by a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) to form the amide bond. The amide bond itself can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine. evitachem.comevitachem.com

Advanced Spectroscopic Characterization of 2 4 Methoxyphenoxy Acetamide Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy for 2-(4-Methoxyphenoxy)acetamide reveals characteristic signals corresponding to the distinct types of protons in its structure. The aromatic protons on the methoxy-substituted ring typically appear as a multiplet in the range of δ 6.8–7.4 ppm. vulcanchem.com A sharp singlet corresponding to the three protons of the methoxy (B1213986) (–OCH₃) group is expected around δ 3.8 ppm. vulcanchem.com The methylene (B1212753) protons (–CH₂–) of the acetamide (B32628) moiety are observed as a singlet at approximately δ 4.77 ppm. vulcanchem.com The protons of the primary amide (–NH₂) group can also be observed, though their chemical shift can vary.

Table 1: ¹H NMR Spectral Data for this compound Derivatives

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 6.8–7.5 | Multiplet |

| Methylene (CH₂) | ~4.0-4.8 | Singlet |

| Methoxy (OCH₃) | ~3.8 | Singlet |

| Amide (NH) | ~9.8 | Singlet |

Note: Data compiled from analogous structures and may vary slightly based on solvent and experimental conditions. vulcanchem.comvulcanchem.comresearchgate.net

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 NMR (¹³C NMR) provides a detailed map of the carbon skeleton of this compound. The carbonyl carbon (C=O) of the amide group is characteristically found downfield, at approximately 170 ppm. vulcanchem.com The carbon atoms of the aromatic ring appear in the region of 110-160 ppm. Specifically, the carbon attached to the methoxy group and the carbon attached to the ether oxygen will have distinct chemical shifts within this range. The methylene carbon (–CH₂) and the methoxy carbon (–OCH₃) also show characteristic signals. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Approximate Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~170 |

| Aromatic (C-O) | ~155 |

| Aromatic (C-H) | 115-130 |

| Methylene (CH₂) | ~68 |

| Methoxy (OCH₃) | ~56 |

Note: These are approximate values based on general chemical shift correlations and data from similar compounds. vulcanchem.comlibretexts.org

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals couplings between adjacent protons. For instance, it would confirm the connectivity within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of which proton is attached to which carbon. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the vibrations of its bonds. researchgate.net

For this compound, the IR spectrum would prominently feature:

An N–H stretching vibration for the primary amide at approximately 3300 cm⁻¹. vulcanchem.com

A strong C=O stretching absorption for the amide carbonyl group around 1680 cm⁻¹. vulcanchem.com

C–O stretching vibrations for the ether and methoxy groups.

C-H stretching vibrations for the aromatic and methylene groups. tandfonline.com

Raman spectroscopy provides complementary information and is particularly useful for observing symmetric vibrations. researchgate.nettandfonline.com

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretch | ~3300 |

| Carbonyl (C=O) | Stretch | ~1680 |

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 3000-2850 |

| Ether (C-O) | Stretch | 1300-1000 |

Note: These are characteristic ranges and can be influenced by the molecular environment. vulcanchem.comtandfonline.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. scispace.com For this compound (C₉H₁₁NO₃), HRMS would provide an exact mass measurement that can be compared to the calculated theoretical mass. nih.gov This comparison allows for the confirmation of the molecular formula with a high degree of confidence, distinguishing it from other potential compounds with the same nominal mass.

X-ray Diffraction (XRD) for Crystalline Structure Determination

When this compound is obtained in a crystalline form, single-crystal X-ray diffraction (XRD) can provide the ultimate proof of its structure. nih.gov This technique determines the precise spatial arrangement of atoms in the crystal lattice, yielding bond lengths, bond angles, and torsional angles. iucr.org The resulting three-dimensional model offers an unambiguous depiction of the molecular geometry and intermolecular interactions, such as hydrogen bonding, within the crystal. nih.gov For instance, XRD studies on related acetamide derivatives have detailed the planarity of the amide group and the orientation of the phenoxy ring. iucr.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed in synthetic chemistry to determine the elemental composition of a newly synthesized compound. This process is crucial for verifying the empirical and, consequently, the molecular formula of a substance, ensuring that the synthesized product matches the intended structure. In the characterization of this compound, elemental analysis provides quantitative data on the percentage of carbon (C), hydrogen (H), and nitrogen (N) atoms in the molecule.

The molecular formula for this compound is C₉H₁₁NO₃. Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark against which experimentally obtained data are compared. The comparison is a critical step for confirming the identity and purity of the compound. Research studies on various acetamide derivatives often report that the experimentally found values are within ±0.4% of the theoretical values, which is a generally accepted margin of error for this technique. researchgate.net

Detailed research findings for compounds with the same molecular formula (C₉H₁₁NO₃) provide a direct comparison for this compound. researchgate.net The theoretical percentages are calculated from the molecular weight of the compound and the atomic weights of its constituent elements. The experimental values are determined using an elemental analyzer, a specialized instrument that combusts the sample and measures the resultant gases to determine the C, H, and N content.

The table below presents a comparison of the theoretical and experimental elemental analysis data for a compound with the molecular formula C₉H₁₁NO₃.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 59.66 | 59.44 |

| Hydrogen (H) | 6.12 | 6.09 |

| Nitrogen (N) | 7.73 | 8.09 |

The close correlation between the theoretical and observed percentages for carbon and hydrogen confirms the successful synthesis and purity of the compound structure. The slight deviation in the nitrogen value is within acceptable experimental limits and still supports the proposed molecular formula. Such verification is a standard and essential part of the structural elucidation process for novel synthesized compounds. mdpi.commdpi.com

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations and Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the electronic structure and properties of molecules. tandfonline.comxisdxjxsu.asia This method is particularly effective for organic compounds, providing a balance between accuracy and computational cost. tandfonline.com DFT calculations are used to predict a wide array of properties, including optimized molecular geometries, vibrational frequencies, and electronic characteristics, which are crucial for understanding molecular behavior. researchgate.netresearchgate.net Studies on various acetamide (B32628) derivatives consistently utilize DFT, often with the B3LYP functional and basis sets like 6-311++G(d,p), to achieve reliable results that correlate well with experimental data. researchgate.netresearchgate.net

Molecular Geometry Optimization and Conformational Analysis

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy, most stable conformation of the molecule. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. utwente.nl

For instance, in a study of the related compound 2-(4-formyl-2-methoxyphenoxy)-N-phenylacetamide (2b), DFT simulations were used to obtain its optimized electronic structure. nih.gov Such calculations provide precise bond lengths and angles, which can be compared with experimental data from techniques like single-crystal X-ray analysis to validate the theoretical model. nih.gov The analysis of these structural parameters is fundamental to understanding the molecule's three-dimensional shape and steric properties.

Table 1: Selected Optimized Geometrical Parameters for a Related Acetamide Derivative Data presented for 2-(4-formyl-2-methoxyphenoxy)-N-phenylacetamide.

| Parameter | Bond/Angle | Value (Å/°) |

|---|---|---|

| Bond Length | C13-C14 | 1.50 Å |

| C14-O15 | 1.25 Å | |

| Bond Angle | C13-C14-O15 | 124.7° |

| H26-C10-H27 | 104.9° |

Source: Journal of Biomolecular Structure & Dynamics nih.gov

Vibrational Frequency Predictions and Spectroscopic Correlations

DFT calculations are highly effective in predicting the vibrational spectra (FT-IR and FT-Raman) of molecules. pnrjournal.comtandfonline.com By calculating the harmonic vibrational frequencies, researchers can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.nettandfonline.com The theoretical frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the computational method, leading to excellent agreement with experimental spectra. researchgate.net

To aid in these assignments, Potential Energy Distribution (PED) analysis is frequently performed. researchgate.net PED quantifies the contribution of each internal coordinate to a specific vibrational mode, providing a detailed and unambiguous assignment of the spectral peaks. researchgate.netresearchgate.net For example, C-H stretching vibrations in aromatic compounds are typically predicted and observed in the 3100–3000 cm⁻¹ region. tandfonline.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Electronic Properties

The electronic properties of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.eg The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ekb.eg The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and the nature of electronic transitions. nih.govekb.eg

A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating high chemical reactivity and significant intramolecular charge transfer (ICT) capabilities. nih.gov In the study of 2-(4-formyl-2-methoxyphenoxy)-N-phenylacetamide (2b), DFT calculations revealed a reduced HOMO-LUMO gap of 4.34 eV, which points to substantial charge transfer within the molecule. nih.gov This ICT character is often a prerequisite for interesting electronic and optical properties.

Table 2: Frontier Molecular Orbital Energies for a Related Acetamide Derivative Data presented for 2-(4-formyl-2-methoxyphenoxy)-N-phenylacetamide.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.21 eV |

| ELUMO | -1.87 eV |

| Energy Gap (ΔE) | 4.34 eV |

Source: Journal of Biomolecular Structure & Dynamics nih.gov

Natural Bond Orbital (NBO) Analysis for Stability and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the transfer of electron density from occupied donor orbitals to unoccupied acceptor orbitals within a molecule. researchgate.netresearchgate.net These interactions stabilize the molecule, and the magnitude of this stabilization can be quantified as the second-order perturbation energy (E(2)). tandfonline.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. xisdxjxsu.asiatandfonline.com The MEP surface is colored according to its electrostatic potential value: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. uni-muenchen.deyoutube.com Green areas represent neutral potential.

The MEP map provides a guide to the reactive sites of a molecule. uni-muenchen.de For the derivative 2-(4-formyl-2-methoxyphenoxy)-N-phenylacetamide, MESP analysis was performed to identify sites likely to be attractive to incoming reagents, thereby providing insight into its interaction with biological targets or other chemicals. nih.gov

Non-Linear Optical (NLO) Behavior Prediction

Molecules with significant intramolecular charge transfer, often characterized by a low HOMO-LUMO gap, are candidates for materials with non-linear optical (NLO) properties. mdpi.comresearchgate.net These materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with different frequencies. DFT calculations can predict the NLO behavior of a molecule by computing its first-order hyperpolarizability (β₀). nih.govresearchgate.net

A large β₀ value is indicative of a strong NLO response. researchgate.net The calculation of hyperpolarizability for 2-(4-formyl-2-methoxyphenoxy)-N-phenylacetamide was used to characterize its NLO properties, which are directly linked to the charge transfer occurring from the electron-donating to electron-accepting parts of the molecule. nih.gov

Thermodynamic Property Calculations

The calculation of thermodynamic properties such as entropy and heat capacity is fundamental to understanding the stability and energetics of a molecule. While specific experimental or theoretical studies detailing the thermodynamic properties of 2-(4-Methoxyphenoxy)acetamide are not extensively documented in the available literature, research on similar acetamide derivatives provides a framework for understanding its likely characteristics. For instance, studies on other acetamide compounds have successfully calculated properties like entropy, heat capacity, and zero-point vibrational energy using quantum mechanical methods. science.gov These calculations, often performed alongside spectroscopic analyses, help in correlating the molecular structure with its thermodynamic stability. univ-smb.frresearchgate.net For related vanillin (B372448) derivatives, which share the methoxyphenoxy moiety, Density Functional Theory (DFT) simulations have been used to explore electronic structure, reactivity, and charge transfer, which are intrinsically linked to the molecule's thermodynamic behavior. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target.

In a study identifying novel inhibitors for monoamine oxidases (MAOs), enzymes linked to depression and neurodegenerative diseases, this compound was evaluated for its inhibitory potential. researchgate.net The compound, referred to as compound 12 in the study, was identified as a highly specific inhibitor of MAO-A, with a selectivity index (SI) of 245. researchgate.net

Furthermore, a derivative of the target compound, N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-(4-methoxyphenoxy)acetamide (compound 10w), was investigated as a potential inhibitor of the BCR-ABL1 kinase, a key target in chronic myeloid leukemia. mdpi.com Molecular docking studies were performed using the X-ray crystal structure of BCR-ABL (PDB ID: 8SSN) to predict how these compounds bind within the orthosteric binding pocket. mdpi.com These simulations are crucial for understanding the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex and are responsible for the compound's biological activity.

Table 1: Molecular Docking Studies of this compound and its Derivatives

| Compound | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| This compound | Monoamine Oxidase A (MAO-A) | Identified as a highly specific MAO-A inhibitor (Selectivity Index = 245). | researchgate.net |

| N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-(4-methoxyphenoxy)acetamide | BCR-ABL1 Kinase | Docking simulations were used to predict binding modes in the orthosteric binding pocket. | mdpi.com |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Modes

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. This provides deeper insights into the stability of the binding pose and the key interactions that persist.

To validate the binding mode of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-(4-methoxyphenoxy)acetamide with the BCR-ABL1 kinase, a 50-nanosecond MD simulation was conducted. mdpi.com Such simulations are essential to confirm that the interactions predicted by docking are stable and to observe the dynamic behavior of the ligand within the binding site. mdpi.com Studies on other, structurally related phenoxyacetamide derivatives also employ MD simulations to elucidate their potential mechanisms of action against targets like cholinesterases and pteridine (B1203161) reductase 1, highlighting the method's importance in validating docking results and understanding the dynamic nature of the ligand-receptor interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and In Silico Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of new compounds and optimizing lead structures.

A QSAR study was conducted on a series of phenoxyacetamide derivatives to understand the structural requirements for inhibiting MAO-A. researchgate.net The study aimed to identify which physicochemical properties and structural features of the compounds, including this compound, contribute to their inhibitory activity. researchgate.net By analyzing a set of related compounds, QSAR models can be developed to guide the synthesis of more potent and selective inhibitors. researchgate.net

In addition to QSAR, other in silico modeling techniques are used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of compounds. ontosight.ai For instance, in silico tools can predict properties like water solubility and intestinal permeability. mdpi.com Such predictions are critical in early-stage drug discovery to assess the drug-likeness of a compound and identify potential liabilities before committing to costly synthesis and experimental testing. researchgate.netontosight.ai

Biological Activity and Mechanistic Investigations of this compound

Following a comprehensive review of scientific literature, no specific studies detailing the biological or mechanistic investigations for the compound This compound were found. Research focusing on its direct anticancer activities, cytotoxicity against the specified cancer cell lines (HCT116, HeLa, K562, HepG2), or its mechanisms of action—including interference with mitochondrial membrane potential, modulation of reactive oxygen species (ROS), inhibition of the NF-κB signaling pathway, or induction of cell cycle arrest—is not available in the public domain based on the conducted searches.

The user's request for an article focused solely on this compound with a strict adherence to a specific outline of its biological activities cannot be fulfilled due to the absence of published research data on these topics for this compound.

Biological Activity and Mechanistic Investigations

Anticancer and Antitumor Activities

Mechanisms of Action:

Apoptosis Induction

There is no available research data to suggest that 2-(4-Methoxyphenoxy)acetamide induces apoptosis.

PARP-1 Inhibition

No studies have been found that evaluate the effect of this compound on the activity of Poly (ADP-ribose) polymerase 1 (PARP-1).

Antiparasitic Efficacy

Activity against Cryptosporidium parvum and Trypanosoma cruzi

There is no documented evidence of the efficacy of this compound against the parasites Cryptosporidium parvum or Trypanosoma cruzi.

Anti-Leishmanial Activity against L. donovani

No published findings are available that describe the anti-leishmanial properties of this compound against Leishmania donovani.

Inhibition of Parasitic Enzymes (e.g., Leishmania prolyl-tRNA synthetase, CpCDPK1)

There is no information available on the inhibitory effects of this compound on specific parasitic enzymes such as Leishmania prolyl-tRNA synthetase or Cryptosporidium parvum calcium-dependent protein kinase 1 (CpCDPK1).

Impact on Parasite Metabolism (e.g., amino acid starvation)

Derivatives of the this compound structure have demonstrated significant potential in targeting parasitic organisms. While the specific mechanism of amino acid starvation has not been fully elucidated for this exact compound, related phenoxy acetamide (B32628) molecules have shown potent trypanocidal and antiplasmodial activities, indicating a profound impact on parasite viability. mdpi.comnih.gov

Molecules incorporating the acetamide linkage are recognized for a spectrum of biological activities, including antitrypanosomal effects. nih.gov For instance, research into N-[4-(4-Methoxyphenoxy)phenyl] acetamide derivatives has shown their importance for antimalarial activity. nih.gov Similarly, studies on hybrid compounds combining α,α-difluorophenylacetamides with statins revealed moderate effects against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com One chlorinated derivative, in particular, emerged as a promising trypanocidal agent eligible for further in vivo studies. mdpi.com

Other research has identified acetohydroxamic acid derivatives as potent agents against Trypanosoma brucei, with some compounds showing activity in the mid-nanomolar range and high selectivity for the parasite over mammalian cells. lshtm.ac.uk The collective findings suggest that the phenoxy acetamide scaffold is a promising framework for the development of novel antiparasitic agents that disrupt essential metabolic functions of these organisms. lshtm.ac.uknih.govnih.gov

Antidiabetic and Hypoglycemic Properties

Derivatives of this compound have been explored for their potential in managing hyperglycemia, a hallmark of diabetes mellitus. The primary mechanisms investigated include the inhibition of key carbohydrate-digesting enzymes and direct hypoglycemic effects in animal models.

α-Glucosidase Inhibition

A key therapeutic strategy for managing type 2 diabetes is the inhibition of α-glucosidase, an enzyme that breaks down complex carbohydrates into absorbable monosaccharides in the intestine. mdpi.com Slowing this process helps to control post-meal blood glucose spikes. mdpi.com

A series of aryl-quinoline-4-carbonyl hydrazones bearing the 2-methoxyphenoxyacetamide moiety were synthesized and evaluated for their α-glucosidase inhibitory potential. Many of these compounds displayed potent inhibition, with IC50 values ranging from 26.0 ± 0.8 to 459.8 ± 1.5 µM, comparing favorably to the standard drug acarbose. The presence of the acetamide group was found to be indispensable for the inhibition of the α-glucosidase enzyme. mdpi.com

Table 1: α-Glucosidase Inhibitory Activity of Selected this compound Derivatives

| Compound | Description | IC50 (µM) |

|---|---|---|

| 11a | Aryl-quinoline-4-carbonyl hydrazone derivative | 48.7 |

| 11k | Aryl-quinoline-4-carbonyl hydrazone derivative | 26.0 ± 0.8 |

| Acarbose | Standard Drug | >50 |

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.

In Vivo Hypoglycemic Activity in Animal Models

The potential of these compounds to lower blood glucose levels has also been tested in living organisms. In studies using alloxan-induced hyperglycemic Wistar albino rat models, novel 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives demonstrated significant hypoglycemic activity. Several derivatives were noted for causing a significant decrease in blood glucose levels, establishing the in vivo efficacy of this class of compounds.

Kinetic Studies of Enzyme Inhibition

To understand how these molecules interact with α-glucosidase, kinetic studies have been performed. Analysis using Lineweaver-Burk plots revealed that the inhibition mechanism is competitive. This indicates that the 2-methoxyphenoxyacetamide derivatives bind to the active site of the α-glucosidase enzyme, directly competing with the natural substrate. In these studies, the Michaelis-Menten constant (Km) increased with higher inhibitor concentrations, while the maximum reaction rate (Vmax) remained unchanged, a characteristic feature of competitive inhibition. The inhibition constant (Ki) for one of the potent compounds was determined to be 25.6 µM.

Anti-inflammatory Effects

Inflammation is a key pathological process in numerous diseases, and the cyclooxygenase (COX) enzymes are primary targets for anti-inflammatory drugs. nih.gov The therapeutic action of nonsteroidal anti-inflammatory drugs (NSAIDs) is largely due to the inhibition of COX-2, an isoform of the enzyme induced during inflammation. nih.gov

Cyclooxygenase-II (COX-II) Enzyme Inhibition

Research has been directed toward developing novel 2-(substituted phenoxy)acetamide derivatives as potential anti-inflammatory agents with a focus on suppressing COX pathways. nih.gov Studies have shown that certain derivatives of this class exhibit anti-inflammatory activity. nih.govnih.gov The development of selective COX-2 inhibitors is a key goal in this field, as they are expected to have anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the COX-1 isoform. nih.gov

In one study, novel phenoxyacetic acid derivatives, which share the phenoxy core structure, were reported as potent and selective COX-2 inhibitors. mdpi.com Specific 2-(phenoxy)acetamide derivatives have also been synthesized and evaluated, with results indicating that compounds featuring halogen substitutions on the aromatic ring show favorable anti-inflammatory activity. nih.gov These findings suggest that the this compound scaffold is a viable starting point for designing new and more selective COX-2 inhibitors. mdpi.com

Antimicrobial Activities (e.g., antibacterial)

The antimicrobial potential of compounds structurally related to this compound has been a subject of scientific inquiry. While direct studies on this compound are not extensively documented in the provided research, investigations into its derivatives offer insights into the antimicrobial characteristics of this class of compounds.

One area of research has focused on dithiocarbamate (B8719985) derivatives synthesized from N-(4-methoxyphenyl)acetamide. chemjournal.kzresearchgate.net For instance, sodium acetyl(4-methoxyphenyl)carbamodithioate has demonstrated notable fungicidal and bactericidal properties. chemjournal.kzresearchgate.netcyberleninka.ru In studies against the phytopathogenic fungus Fusarium oxysporum, this derivative, at a concentration of 0.4%, was found to completely inhibit its growth. chemjournal.kzresearchgate.net Furthermore, it exhibited significant antibacterial activity against Pectobacterium carotovorum, producing a maximum inhibition zone of 18 mm at the same concentration. chemjournal.kzresearchgate.net

Another related compound, 2-chloro-N-(4-methoxyphenyl)acetamide, has been evaluated for its antimicrobial effects against a panel of microorganisms. acs.org This derivative displayed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as the yeast Candida glabrata. acs.org Its efficacy was particularly pronounced against Bacillus subtilis, where it produced a larger zone of inhibition (23 mm) than the antibiotics vancomycin (B549263) and terramycin. acs.org The antimicrobial effect of this p-acetamide derivative was also significant against Staphylococcus aureus and Enterococcus faecalis, with inhibition zones of 20 mm for both. acs.org

The following table summarizes the antimicrobial activities of these related acetamide derivatives.

| Compound | Microorganism | Activity | Source |

| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Fusarium oxysporum | Complete growth inhibition at 0.4% | chemjournal.kzresearchgate.net |

| Sodium acetyl(4-methoxyphenyl)carbamodithioate | Pectobacterium carotovorum | 18 mm zone of inhibition at 0.4% | chemjournal.kzresearchgate.net |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Bacillus subtilis | 23 mm zone of inhibition | acs.org |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Staphylococcus aureus | 20 mm zone of inhibition | acs.org |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Enterococcus faecalis | 20 mm zone of inhibition | acs.org |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Candida glabrata | 12 mm zone of inhibition | acs.org |

Antioxidant Activities

Phenoxyacetamide derivatives have been recognized for their potential antioxidant activity, which is the capacity to protect biological systems against the harmful effects of oxidative processes. nih.gov The evaluation of antioxidant properties is a crucial step in determining the therapeutic potential of new chemical entities.

The in vitro antioxidant activity of acetamide derivatives, including those with a methoxyphenyl group, has been assessed using various standard assays. nih.gov One common method is the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay. nih.gov This method measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+), with the activity often compared to a standard antioxidant like Trolox. nih.gov

For example, the synthesis and antioxidant evaluation of N-(3,3-diphenylpropyl)-2-(4-methoxyphenyl)acetamide involved its reaction with sodium iodide and chlorotrimethylsilane (B32843) in acetonitrile. nih.gov While specific quantitative results for this compound's antioxidant activity are not detailed in the provided sources, the study highlights the general interest in the antioxidant potential of this class of molecules. nih.gov The research also investigated the impact of substituents on the aromatic rings on antioxidant activity, noting that modifications can influence the compound's efficacy. nih.gov

Another study on flavonoid acetamide derivatives utilized the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical assay to evaluate antioxidant capacity. rsc.org This method is another widely used technique to determine the free radical scavenging ability of a compound. rsc.orgnih.gov

The following table outlines common assays used to evaluate the antioxidant activity of such compounds.

| Assay | Principle | Source |

| ABTS Assay | Measures the ability of a compound to scavenge the ABTS radical cation. | nih.gov |

| DPPH Assay | Measures the ability of a compound to scavenge the stable DPPH free radical. | rsc.orgnih.gov |

| FRAP Assay | Measures the ferric reducing antioxidant power of a compound. | mdpi.com |

| ROS Production Assay | Measures the reduction of reactive oxygen species in cell lines like J774.A1 macrophages. | researchgate.net |

In Vitro and In Vivo Pharmacological Evaluation Strategies

The pharmacological evaluation of this compound and its derivatives involves a range of in vitro and in vivo strategies to determine their biological activities and potential therapeutic applications.

In Vitro Evaluation Strategies

Initial screening of phenoxyacetamide derivatives often begins with in vitro assays to assess their activity at a cellular and molecular level.

Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. researchgate.net This is often a first step to determine the concentration range for further biological testing and to identify potential anticancer activity. For instance, new phenoxyacetamide derivatives were screened for their cytotoxic activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. nih.gov

Enzyme Inhibition Assays: Depending on the therapeutic target, specific enzyme inhibition assays are employed. For example, acetamide derivatives have been evaluated as potential inhibitors of butyrylcholinesterase (BChE) for Alzheimer's disease. researchgate.net Similarly, cyclooxygenase (COX) inhibition assays are used to assess anti-inflammatory potential, with the ability of compounds to inhibit COX-1 and COX-2 isoforms being measured. mdpi.com

Antimicrobial Screening: The antimicrobial activity is typically evaluated using methods like the agar (B569324) well diffusion assay to determine the zone of inhibition against various bacterial and fungal strains. acs.org This provides a preliminary indication of the compound's antimicrobial spectrum.

Docking and Molecular Dynamics Simulation: Computational methods such as hierarchical docking-based virtual screening and molecular dynamics simulations are used to identify potential biological targets and to understand the binding interactions between the compound and the active site of a protein, such as the histone methyltransferase DOT1L. nih.gov

In Vivo Evaluation Strategies

Promising compounds identified through in vitro screening may then be advanced to in vivo studies using animal models to evaluate their efficacy and safety in a whole organism.

Antioxidant Models: To assess in vivo antioxidant activity, researchers may use models where oxidative stress is induced in animals. The effect of the test compound on biomarkers of oxidative stress, such as the levels of antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase) and the extent of lipid peroxidation in tissues like the brain, is then measured. nih.gov

Toxicity Studies: Preliminary toxicity can be assessed using models like the brine shrimp lethality bioassay, which is a rapid and inexpensive prescreen for biological activities. researchgate.net More comprehensive toxicological evaluations in rodents are necessary to establish the safety profile of a compound for potential therapeutic use.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Pharmacophoric Requirements for Biological Activity

The biological activity of 2-(4-Methoxyphenoxy)acetamide derivatives is intrinsically linked to their molecular structure. The core components essential for activity, known as the pharmacophore, have been identified through various studies.

For a series of eugenol (B1671780) derivatives designed as Peroxisome Proliferator-Activated Receptor γ (PPARγ) agonists, the essential structural features include a benzyloxy trunk, a two-carbon linker, and a lipophilic tail. rsc.orgnih.gov In these compounds, the 4-allyl-2-methoxyphenoxy group is a common feature, contributing two hydrophobic and one aromatic hydrophobic interaction. rsc.orgnih.gov The heterocyclic head, typically a thiazolidinedione in known PPARγ agonists, was replaced with an aliphatic chain with a terminal double bond in these eugenol derivatives. rsc.orgnih.gov

In the context of hypoglycemic agents, derivatives of 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-substituted acetamide (B32628) highlight the importance of the thiazolidinedione ring and an unsubstituted N-H at its third position for activity. researchgate.netresearchgate.net The presence of a phenoxy methyl chain with an ether linkage has also shown promising results. researchgate.netresearchgate.net

For N-methyl-D-aspartate (NMDA) receptor modulators, a tetrahydroisoquinoline scaffold has been a key component. nih.gov Modifications around this core have allowed for tuning the selectivity towards different GluN2 subunits of the NMDA receptor. nih.gov

The acetamide linker itself is a crucial element, facilitating hydrogen bonding and interactions with biological targets. In some derivatives, such as those with a tetrahydroisoquinoline moiety, the acetamide group is linked to a complex aromatic system, a common feature in many non-peptide B1 receptor antagonists. evitachem.com

Influence of Substituents on Biological Potency and Selectivity

The potency and selectivity of this compound derivatives can be significantly modulated by altering the substituents on the core structure.

The electronic properties of substituents play a pivotal role in determining the biological activity of these compounds.

Electron-Withdrawing Groups (EWGs): The introduction of EWGs, such as halogens (e.g., -Cl, -Br) and nitro groups (-NO2), has been shown to enhance various biological activities. For instance, in a series of quinolinvinyl-phenoxy-1,2,3-triazole-acetamide hybrids, the presence of electron-withdrawing halogen groups at the para position of a phenyl ring enhanced cytotoxic potency against breast cancer cell lines. nih.gov Specifically, compounds with 4-Cl and 2,4-diCl substitutions were the most effective. nih.gov Similarly, for certain acetamide derivatives, the presence of EWGs like o-NO2, p-Cl, and p-Br enhanced antibacterial activity against E. coli and increased antioxidant activity. researchgate.net In another study, the nitro group in an N-(4-nitrophenyl)-analog was noted to increase molecular weight and enhance electrophilic aromatic substitution reactivity.

Electron-Donating Groups (EDGs): Conversely, electron-donating groups, such as methoxy (B1213986) (-OCH3) and methyl (-CH3), can also positively influence biological activity, though often in a different manner. For some acetamide derivatives, the presence of EDGs like o/p-OCH3 and 3,4,5-trimethoxy enhanced antibacterial activity against several other bacterial and fungal strains and also improved antidiabetic activity. researchgate.net In the context of monoamine oxidase (MAO) inhibitors, this compound, which contains the electron-donating methoxy group, was identified as a highly specific MAO-A inhibitor. mdpi.com However, the introduction of an electron-donating methyl group in some antidiabetic derivatives led to a decrease in activity. researchgate.net

The following table summarizes the observed effects of electron-withdrawing and electron-donating groups on the biological activity of this compound derivatives.

| Substituent Type | Example Groups | Observed Biological Effect | Reference |

| Electron-Withdrawing | -Cl, -Br, -NO2 | Enhanced anticancer and antibacterial (E. coli) activity | nih.govresearchgate.net |

| Electron-Donating | -OCH3, -CH3 | Enhanced antibacterial (various strains) and antidiabetic activity; High MAO-A inhibition | researchgate.netmdpi.com |

The incorporation of various heterocyclic and functional groups has a profound impact on the biological profile of this compound derivatives.

Oxazole (B20620) Ring: Compounds containing an oxazole ring are often investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. smolecule.com The oxazole ring's structure allows for various supramolecular interactions like hydrogen bonds and van der Waals forces, making its derivatives capable of binding with a variety of enzymes. irjweb.com The substitution pattern on the oxazole ring is crucial for its biological activity. iajps.com

Thiazolidinedione Ring: This moiety is a key feature for the hypoglycemic activity of certain derivatives. researchgate.netresearchgate.net An unsubstituted N-H at the 3rd position of the thiazolidinedione ring is considered important for this activity. researchgate.netresearchgate.net

Methoxyphenoxy Group: The methoxyphenoxy group is a common structural element in this class of compounds. It can contribute to lipophilicity and may be involved in inhibiting pro-inflammatory cytokines. evitachem.com In some eugenol derivatives, the 4-allyl-2-methoxyphenoxy group provides crucial hydrophobic interactions for binding to PPARγ. rsc.orgnih.gov

Acridine (B1665455), Pyrazole (B372694), Quinazolinone, Pyrimidine (B1678525): These heterocyclic systems are incorporated into derivatives to explore a variety of biological targets. For example, 2,4-diaminoquinazoline derivatives have been designed as tubulin polymerization inhibitors. umich.edu Derivatives containing pyrazole and pyrimidine rings have been synthesized and show potential as anti-inflammatory or anticancer agents. evitachem.com

Sulfamoyl and Fluorine: The introduction of a sulfamoyl group or fluorine atoms can significantly alter the properties of the molecule. For instance, the presence of a 2,4-difluorophenoxy moiety was found in the most active compound in a series of potential STAT3 inhibitors. mdpi.com Fluorine substitution can also influence the electronic properties and binding interactions of the molecule. smolecule.com

The table below provides a summary of the roles of these specific moieties.

| Moiety | Associated Biological Activity | Reference |

| Oxazole Ring | Antimicrobial, Anti-inflammatory, Anticancer | smolecule.comirjweb.comiajps.com |

| Thiazolidinedione Ring | Hypoglycemic | researchgate.netresearchgate.net |

| Methoxyphenoxy | Lipophilicity, Anti-inflammatory, PPARγ binding | rsc.orgnih.govevitachem.com |

| Quinazolinone | Tubulin Polymerization Inhibition | umich.edu |

| Pyrazole/Pyrimidine | Anti-inflammatory, Anticancer | evitachem.com |

| Fluorine | Enhanced STAT3 Inhibition | mdpi.com |

The three-dimensional arrangement of atoms and the presence of chiral centers can have a significant impact on biological activity.

In a study of melatonin (B1676174) receptor ligands, the introduction of a methyl group at the beta position of the ethylamide side chain led to stereoselective binding, with the (S)-enantiomer being more active. unipr.it Molecular dynamics simulations revealed that the beta-methyl group influences the conformational preferences of the ethylamide chain, and the (S)-enantiomer adopts a conformation that better fits the receptor binding site. researchgate.net Similarly, for NMDA receptor modulators based on a tetrahydroisoquinoline scaffold, analysis of enantiomeric pairs showed that the S-(-) enantiomer is active at the GluN2B, GluN2C, and/or GluN2D subunits, while the R-(+) enantiomer is only active at GluN2C/D subunits. nih.gov

Correlation of Structural Features with Binding Affinity and Selectivity

The specific structural features of this compound derivatives directly correlate with their binding affinity and selectivity for various biological targets.

For melatonin receptor ligands, substituting the methyl of the acetamide with an ethyl group improved binding affinity at MT1 and MT2 receptor subtypes. researchgate.net Further modifications, such as the introduction of a beta-methyl group, also had a favorable effect on binding affinity and introduced stereoselectivity. unipr.itresearchgate.net

In the case of NPBWR1 antagonists, removing the methoxy group from the 4-methoxyphenoxy head led to a ninefold loss in potency, while replacing it with a hydroxyl group slightly increased potency. nih.gov This highlights the sensitivity of binding affinity to small structural changes in this region of the molecule.

For a series of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives designed as BCR-ABL1 inhibitors, docking studies revealed key interactions with the target protein. The phenoxy group was found to occupy a hydrophobic pocket, while the acetamide linker formed hydrogen bonds with the protein backbone. mdpi.com

The following table illustrates the correlation between structural modifications and binding affinity for different targets.

| Target | Structural Modification | Effect on Binding Affinity/Potency | Reference |

| Melatonin Receptors | Ethyl substitution on acetamide | Improved affinity | researchgate.net |

| Melatonin Receptors | Beta-methyl group on ethylamide | Favorable effect on affinity, introduced stereoselectivity | unipr.itresearchgate.net |

| NPBWR1 | Removal of 4-methoxy group | 9-fold loss in potency | nih.gov |

| NPBWR1 | Replacement of 4-methoxy with 4-hydroxy | Slightly increased potency | nih.gov |

Analysis of Physicochemical Parameters Affecting Biological Response

Physicochemical properties, particularly lipophilicity, play a crucial role in the biological response of this compound derivatives.

The methoxy group present in many of these compounds is known to increase lipophilicity. This property can influence the ability of the compound to cross cell membranes and reach its target. In a series of eugenol derivatives, the 4-allyl-2-methoxyphenoxy group, which is lipophilic, was a common feature in compounds designed to bind to the PPARγ receptor. rsc.orgnih.gov

Analytical Methodologies for Characterization and Quantification

Development of Spectrophotometric Methods (e.g., UV-Vis)

Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectroscopy, offer a simple, cost-effective, and rapid approach for the quantification of 2-(4-Methoxyphenoxy)acetamide. researchgate.net The development of such a method involves identifying the wavelength of maximum absorbance (λmax) of the compound in a suitable solvent. For a related compound, ranolazine (B828), which contains the 2-(4-methoxyphenoxy)propyl piperazin-1-yl]acetamide structure, UV spectrophotometric methods have been successfully developed and validated. researchgate.netijpsjournal.comsphinxsai.com

In one such study, the λmax of ranolazine was determined to be 272 nm. researchgate.netsphinxsai.com The method demonstrated linearity over a concentration range of 10-100 µg/mL, indicating a direct proportional relationship between absorbance and concentration within this range. researchgate.netsphinxsai.com Another study established a linear range of 10 - 50 µg/mL with a correlation coefficient of 0.9955. ijpsjournal.com The simplicity and speed of UV-Vis spectroscopy make it a suitable tool for routine quality control analysis. ijpsjournal.com

Table 1: Parameters for UV-Spectrophotometric Method Development for a Structurally Related Compound

| Parameter | Value | Reference |

| λmax | 272 nm | researchgate.netsphinxsai.com |

| Linearity Range | 10-100 µg/mL | researchgate.netsphinxsai.com |

| Correlation Coefficient (r²) | 0.999 | researchgate.netsphinxsai.com |

| Solvent | Acetate (B1210297) Buffer (pH 4.4) | researchgate.net |

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are powerful tools for the separation, identification, and quantification of this compound and its related substances. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common chromatographic mode for the analysis of this compound and its derivatives due to its versatility in handling compounds with varying polarities. scispace.com A typical HPLC method development involves optimizing the stationary phase (column), mobile phase composition, flow rate, and detector wavelength to achieve adequate separation and sensitivity. scispace.com

For a structurally similar compound, ranolazine, a stability-indicating RP-HPLC method was developed using a C18 column. scirp.org The method employed a mobile phase consisting of a buffer and an organic modifier, with UV detection at a specific wavelength. scirp.org The described method for ranolazine was found to be linear over a concentration range of 11.98 µg/mL to 37.92 µg/mL. scirp.org Such methods are crucial for the routine analysis of the drug in bulk and pharmaceutical dosage forms. scirp.org

Table 2: Typical HPLC Method Parameters for a Structurally Related Compound

| Parameter | Details | Reference |

| Column | Xterra RP-18 (150 mm × 4.6 mm, 5 µm) | scirp.org |

| Mobile Phase | Mixture of buffer and organic solvent (e.g., acetonitrile) | scispace.comscirp.org |

| Detector | Photodiode Array (PDA) Detector | scirp.org |

| Wavelength | 225 nm | scirp.org |

| Flow Rate | 1.0 mL/min | science.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the trace-level quantification of impurities and for the structural elucidation of unknown compounds, such as degradation products. eudoxuspress.com

LC-MS/MS, a tandem mass spectrometry technique, has been employed for the simultaneous determination of multiple genotoxic impurities in ranolazine. eudoxuspress.com This approach offers high sensitivity and specificity, allowing for the detection and quantification of impurities at very low levels. eudoxuspress.com The use of LC-MS is also critical in identifying degradation pathways of the active pharmaceutical ingredient.

Method Validation per Regulatory Guidelines (e.g., ICH)

Analytical method validation is a critical requirement by regulatory agencies to ensure that a developed method is suitable for its intended purpose. europa.eu The International Council for Harmonisation (ICH) provides comprehensive guidelines (specifically Q2(R2)) for the validation of analytical procedures. europa.eueuropa.eu

The validation process encompasses the evaluation of several key parameters: